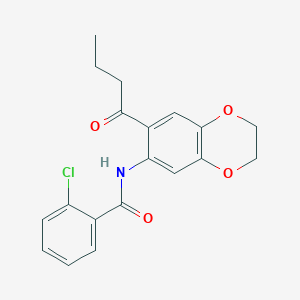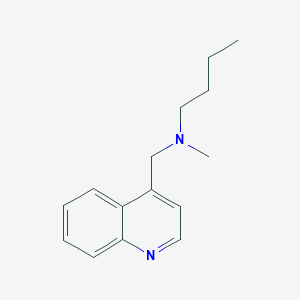
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide, also known as BDBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBCA is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been found to have various biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. Additionally, N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has several advantages for lab experiments, including its ease of synthesis and its low toxicity. Additionally, N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been found to be stable under various conditions, making it a suitable candidate for further studies. However, there are also some limitations associated with N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide.
Orientations Futures
There are several future directions for the study of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide, including its potential use as a therapeutic agent for various types of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide and to identify potential side effects. Other future directions for the study of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide include the development of more effective synthesis methods and the identification of analogs with improved pharmacological properties.
In conclusion, N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide is a promising chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its ease of synthesis, low toxicity, and stability make it a suitable candidate for further studies. However, more research is needed to fully understand its mechanism of action and potential side effects, and to identify potential analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with butyric anhydride to form 2-chloro-N-(butyryl)benzamide. This compound is then reacted with catechol in the presence of sodium hydride to form the intermediate product, which is further reacted with acetic anhydride to form N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide.
Applications De Recherche Scientifique
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDRQGBAOCHDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6083644.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6083646.png)
![N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083651.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6083662.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6083670.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6083678.png)
![2,3-dichloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6083684.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6083695.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6083699.png)
![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)